Oxaliplatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxaliplatin is a platinum-based chemotherapy drug used primarily to treat colorectal cancer. It belongs to the platinum-based antineoplastic class of medications and is known for its ability to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation . This compound is often administered in combination with other chemotherapy agents, such as fluorouracil and leucovorin, to enhance its therapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions

Oxaliplatin is synthesized through a multi-step process involving the reaction of platinum compounds with various ligands. One common synthetic route involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce this compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The industrial production of this compound also involves rigorous quality control measures to monitor the consistency and efficacy of the drug .

化学反应分析

Types of Reactions

Oxaliplatin undergoes various chemical reactions, including ligand substitution, hydrolysis, and complexation. These reactions are crucial for its activation and interaction with biological targets.

Common Reagents and Conditions

Ligand Substitution: Involves the replacement of labile ligands in this compound with other ligands, such as chloride or water molecules.

Complexation: This compound forms complexes with various biomolecules, including DNA and proteins, through covalent bonding.

Major Products Formed

The major products formed from these reactions include platinum-DNA adducts, which are responsible for the drug’s cytotoxic effects on cancer cells .

科学研究应用

Indications for Use

Oxaliplatin is FDA-approved for several indications, primarily in oncology:

- Colorectal Cancer : It is indicated for the treatment of metastatic colorectal cancer and as adjuvant therapy for stage III colorectal cancer post-surgery.

- Combination Therapies : Often used in combination with 5-fluorouracil and leucovorin (the FOLFOX regimen), this compound enhances therapeutic efficacy and improves survival rates in colorectal cancer patients .

- Pediatric Applications : In children, it is used for treating refractory solid tumors, often combined with other agents like etoposide or gemcitabine .

Table 1: Approved Indications for this compound

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in various cancer types. A notable Phase II trial demonstrated a response rate of 24.3% in patients with metastatic colorectal adenocarcinoma, with a median progression-free survival time of 126 days .

Case Study: Efficacy in Colorectal Cancer

A study involving 512 patients compared two regimens: mFOLFOX6/Bev and SOX/Bev. The results showed non-inferiority of the SOX/Bev regimen, which included this compound, with a median progression-free survival of 11.7 months .

Toxicity Profile

While this compound is generally well-tolerated, it is associated with specific toxicities:

- Peripheral Neuropathy : A significant side effect, often leading to dose adjustments or discontinuation in some patients .

- Gastrointestinal Toxicities : Including nausea, vomiting, and diarrhea.

- Hematologic Toxicities : Mild incidences of neutropenia and thrombocytopenia have been reported .

Table 2: Common Toxicities Associated with this compound

| Toxicity Type | Incidence (%) | Severity Level |

|---|---|---|

| Peripheral Neuropathy | Up to 40% | Grade 3 reported in 13% |

| Nausea/Vomiting | ~8% | Grade 3 or higher |

| Neutropenia | ~5% | Grade 3 |

| Diarrhea | ~2.6% | Grade 3 |

Current Research Trends

Recent studies are exploring this compound's role beyond colorectal cancer:

作用机制

Oxaliplatin exerts its effects by forming covalent bonds with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with the DNA replication process, preventing cancer cells from dividing and proliferating . The primary molecular targets of this compound are the guanine and adenine bases in DNA, where it forms intrastrand and interstrand crosslinks . These crosslinks disrupt the DNA structure and trigger cellular responses, including apoptosis (programmed cell death) .

相似化合物的比较

Oxaliplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and carboplatin. While all three drugs share a similar mechanism of action, they differ in their chemical structures, reactivity, and side effect profiles .

Similar Compounds

Cisplatin: Known for its efficacy in treating various cancers, including testicular, ovarian, and bladder cancers.

Uniqueness of this compound

This compound is unique in its ability to form more stable and less easily repaired DNA adducts compared to cisplatin and carboplatin. This results in a higher efficacy in treating colorectal cancer and a different spectrum of side effects, including peripheral neuropathy .

生物活性

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, particularly colorectal cancer. Its unique structure and mechanism of action differentiate it from other platinum compounds such as cisplatin and carboplatin. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and associated case studies.

This compound exerts its anticancer effects primarily through the formation of DNA cross-links. Upon entering the cell, this compound undergoes hydrolysis to form reactive species that bind to DNA, leading to the following:

- Intra-strand Cross-links : this compound predominantly forms GG intra-strand cross-links at the N(7) position of guanine residues. These adducts interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

- DNA Repair Mechanisms : The effectiveness of this compound is influenced by cellular DNA repair pathways. For instance, the expression of ERCC1 (Excision Repair Cross-Complementation Group 1) is associated with resistance to this compound. Studies have shown that silencing ERCC1 enhances sensitivity to this compound in cancer cell lines .

Efficacy in Cancer Treatment

This compound has demonstrated broad-spectrum antitumor activity across various malignancies. Its efficacy is particularly notable in combination therapies:

- Colorectal Cancer : In metastatic colorectal cancer, this compound combined with 5-fluorouracil (5-FU) and leucovorin has achieved response rates exceeding 50% in first-line treatment settings . Neoadjuvant therapy with this combination has also facilitated surgical resection in previously unresectable liver metastases .

- Other Cancers : Beyond colorectal cancer, this compound shows activity against breast cancer, gastric cancer, non-small cell lung cancer, and ovarian cancer. In ovarian cancer, it has been effective even in patients previously treated with platinum-based therapies .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety profile of this compound:

- Colorectal Cancer Study : A randomized trial comparing this compound plus 5-FU versus 5-FU alone showed significant improvement in progression-free survival (PFS) but no overall survival (OS) benefit due to subsequent treatments after disease progression .

- Ovarian Cancer Trial : In a study involving patients with platinum-sensitive ovarian cancer, this compound combined with cyclophosphamide yielded an objective response rate comparable to that of cisplatin-based regimens (33% vs. 42%) but was noted for its lower toxicity profile .

- Combination Therapy : Research indicates that combining this compound with irinotecan can enhance therapeutic outcomes by inhibiting DNA repair mechanisms and increasing cytotoxicity in colorectal cancer models .

Adverse Effects

The primary dose-limiting toxicity associated with this compound is peripheral sensory neuropathy, which can be cumulative and reversible upon discontinuation of treatment. Other common side effects include gastrointestinal disturbances and mild to moderate hematological toxicities .

Summary Table of Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate | Notes |

|---|---|---|---|

| Metastatic Colorectal | This compound + 5-FU + Leucovorin | >50% | First-line therapy; significant PFS benefit |

| Ovarian | This compound + Cyclophosphamide | 33% | Comparable to cisplatin; lower toxicity |

| Gastric | This compound as monotherapy | Variable | Effective but requires further studies |

| Non-Small Cell Lung | Combination with taxanes | Variable | Promising results; ongoing investigations |

属性

CAS 编号 |

63121-00-6 |

|---|---|

分子式 |

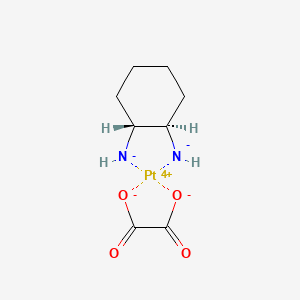

C8H14N2O4Pt+2 |

分子量 |

397.29 g/mol |

IUPAC 名称 |

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+) |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1 |

InChI 键 |

PCRKGXHIGVOZKB-BNTLRKBRSA-L |

SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |

手性 SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

规范 SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |

同义词 |

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')( |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。